Lipophilicity (XLogP3) Comparison: Regulating Membrane Permeability and Non-specific Binding
The compound exhibits a predicted XLogP3 of 3.3, placing it within the optimal range for CNS drug-likeness [1]. This value is notably higher than that of its 5-methyl-2-methoxyphenoxy-propyl analog (CAS 767292-97-7), which has a predicted XLogP3 of approximately 3.8 due to the additional methyl group, and lower than the shorter-chain ethyl-linked analog 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 636987-29-6), which has a predicted XLogP3 of approximately 3.0 [2]. The intermediate lipophilicity of this compound offers a balanced profile for both solubility and passive membrane permeability relative to these analogs.
| Evidence Dimension | Lipophilicity (predicted XLogP3) |
|---|---|
| Target Compound Data | 3.3 (CAS 838812-58-1) |
| Comparator Or Baseline | 3.8 for 3-(3-(2-methoxyphenoxy)propyl)-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 767292-97-7); ~3.0 for 3-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 636987-29-6) |
| Quantified Difference | ΔXLogP3 = -0.5 vs. 5-methyl analog; +0.3 vs. ethyl-linked analog |
| Conditions | Predicted values computed by XLogP3 algorithm (PubChem 2024 release); consistent methodology across all compounds. |
Why This Matters
The intermediate XLogP3 of 3.3 strategically balances aqueous solubility and passive permeability, making this compound a preferred starting point for hit-to-lead optimization where CNS exposure is required but excessive lipophilicity-related toxicity must be avoided.
- [1] PubChem Compound Summary for CID 2239980. Computed XLogP3 property. View Source
- [2] PubChem Compound Summaries for CAS 767292-97-7 and CAS 636987-29-6. Predicted XLogP3 values computed using the same algorithm. View Source
